3-Nitrosotetrahydro-1,3-oxazine
Overview
Description
3-Nitrosotetrahydro-1,3-oxazine is a heterocyclic compound that features a six-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its unique structural properties and potential applications in various fields of chemistry and industry. It is characterized by the presence of a nitroso group (-NO) attached to the third carbon of the tetrahydro-1,3-oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrosotetrahydro-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydroxylamine derivatives with cyclic ketones or aldehydes in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxime, which undergoes intramolecular cyclization to yield the desired oxazine compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrosotetrahydro-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitro-tetrahydro-1,3-oxazine derivatives.
Reduction: Amino-tetrahydro-1,3-oxazine derivatives.
Substitution: Various substituted tetrahydro-1,3-oxazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitrosotetrahydro-1,3-oxazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and coatings.
Mechanism of Action
The mechanism of action of 3-nitrosotetrahydro-1,3-oxazine involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of cellular pathways and biological activities, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Tetrahydro-1,3-oxazine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-Nitrotetrahydro-1,3-oxazine: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
1,3-Oxazine: The parent compound without hydrogenation, exhibiting different chemical properties and reactivity.
Uniqueness: 3-Nitrosotetrahydro-1,3-oxazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
3-nitroso-1,3-oxazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-5-6-2-1-3-8-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQJUHZAZCBYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(COC1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189105 | |
Record name | 3-Nitrosotetrahydro-1,3-oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35627-29-3 | |
Record name | 3-Nitrosotetrahydro-1,3-oxazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035627293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrosotetrahydro-1,3-oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitroso-1,3-oxazinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITROSOTETRAHYDRO-1,3-OXAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M34X9NRO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding 3-nitrosotetrahydro-1,3-oxazine derivatives?
A1: The research paper primarily focuses on the synthesis and structural characterization of 2-ethyl- and 2-ethyl-3-nitrosotetrahydro-1,3-oxazines. The authors successfully synthesized these compounds and elucidated their structures using various spectroscopic techniques. []
Q2: What spectroscopic data were used to confirm the structure of the synthesized compounds?
A2: While the abstract doesn't specify the exact techniques, we can assume that the researchers used a combination of methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and possibly Mass Spectrometry (MS) to confirm the structures of the synthesized 2-ethyl- and 2-ethyl-3-nitrosotetrahydro-1,3-oxazines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.